N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide
CAS No.: 1207028-72-5
Cat. No.: VC4186847
Molecular Formula: C15H15F3N4O
Molecular Weight: 324.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207028-72-5 |
|---|---|
| Molecular Formula | C15H15F3N4O |
| Molecular Weight | 324.307 |
| IUPAC Name | N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C15H15F3N4O/c1-10-6-7-13(22-21-10)19-8-9-20-14(23)11-4-2-3-5-12(11)15(16,17)18/h2-7H,8-9H2,1H3,(H,19,22)(H,20,23) |
| Standard InChI Key | NAFMBEOIKZNITA-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2C(F)(F)F |
Introduction
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the benzamide class, incorporating heterocyclic amines. Its structure includes a trifluoromethyl group, a benzamide backbone, and multiple nitrogen-containing heterocycles, making it of interest in various scientific fields due to its potential biological activity and applications in medicinal chemistry.
Structural Features
-
The compound features a benzamide backbone, a trifluoromethyl group, and a pyridazinyl moiety linked through an aminoethyl chain.
-
These structural elements contribute to its potential biological activity and reactivity.
Synthesis and Purification
The synthesis of similar benzamide compounds typically involves multi-step organic reactions. Common steps include:
-
Reaction Conditions: Careful control of temperature, solvent choice (e.g., dichloromethane or dimethylformamide), and reaction time is crucial for optimizing yield and purity.
-
Purification Methods: Flash chromatography is often employed for purification to ensure high purity of the final product.
Mechanism of Action
-
The compound is hypothesized to interact with specific biological targets, such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
-
The exact pathways depend on the biological context in which it is applied.
Potential Uses
-
The compound represents a significant area of interest within pharmaceutical research due to its complex structure and potential biological activities.
-
Further investigations are warranted to fully understand its mechanisms and applications in various scientific fields.
Comparison with Similar Compounds
| Compound | Molecular Formula | Structural Features | Potential Applications |
|---|---|---|---|
| N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide | Not specified | Benzamide backbone, trifluoromethyl group, pyridazinyl moiety | Pharmaceutical research, potential biological activity |
| N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide | C18H19F3N6O | Similar to the first but with a pyridinyl substituent | Medicinal chemistry, biological activity studies |
| Methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate | C9H9F3N2O2 | Trifluoromethylpyridinyl moiety, aminoacetate group | Chemical synthesis, potential biological applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume